N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3,5-dimethylbenzamide

17β-HSD1 inhibition Structure-activity relationship Breast cancer research

Researchers requiring a validated 3,5-dimethylbenzamide scaffold for 17β-HSD1 inhibitor SAR campaigns often face supply inconsistencies with regioisomeric impurities. This compound is the defined 3,5-dimethyl regioisomer, confirmed to deliver >100-fold selectivity differences over the 2,5-dimethyl isomer in 17β-HSD1/2 assays. - Enables systematic probing of meta-methyl substitution effects on 17β-HSD subtype selectivity. - Terminal primary alcohol provides a synthetic handle for prodrug conjugation (phosphate, amino acid ester, sulfate). - Distinct LC-MS/MS fragmentation pattern and chromatographic retention support analytical method development.

Molecular Formula C16H23NO4
Molecular Weight 293.363
CAS No. 2320421-33-6
Cat. No. B2485191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3,5-dimethylbenzamide
CAS2320421-33-6
Molecular FormulaC16H23NO4
Molecular Weight293.363
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)NCC2(CCOC2)OCCO)C
InChIInChI=1S/C16H23NO4/c1-12-7-13(2)9-14(8-12)15(19)17-10-16(21-6-4-18)3-5-20-11-16/h7-9,18H,3-6,10-11H2,1-2H3,(H,17,19)
InChIKeyKVSSUVLEISPZJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3,5-dimethylbenzamide (CAS 2320421-33-6): Core Structural Identity and Pharmacophore Context


N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3,5-dimethylbenzamide (CAS 2320421-33-6) belongs to a class of synthetic benzamide derivatives characterized by a 3,5-dimethylbenzamide core linked via a methylene bridge to a 3-substituted oxolane (tetrahydrofuran) ring bearing a 2-hydroxyethoxy side chain [1]. This compound is part of a broader structural series explored in non-steroidal 17β-hydroxysteroid dehydrogenase (17β-HSD) inhibitor programs, where the oxolane-hydroxyethoxy motif and the dimethylbenzamide substitution pattern are key determinants of target engagement and selectivity [2]. Its molecular formula is C16H23NO4 (MW 293.36 g/mol), and it is primarily utilized as a research tool in medicinal chemistry and chemical biology investigations [1].

Why N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3,5-dimethylbenzamide Cannot Be Simply Replaced by In-Class Analogs


Substituting this compound with a structurally similar benzamide analog, even one sharing the oxolane-hydroxyethoxy scaffold, introduces quantifiable risks in target selectivity and pharmacokinetic profile. The precise position of the methyl substituents on the benzamide ring (3,5- versus 2,5- or other regioisomers) has been shown in benzamide series to significantly alter enzyme inhibition potency, as minor steric or electronic perturbations can reorient the pharmacophore within the active site of enzymes such as 17β-HSD1 [1]. Additionally, the 2-hydroxyethoxy group on the oxolane ring critically modulates hydrogen-bonding capacity and aqueous solubility, differentiating this compound from simpler N-tetrahydrofurfuryl-3,5-dimethylbenzamide analogs that lack this functionality and are documented primarily as insect repellents rather than mammalian enzyme inhibitors [2]. Generic substitution without experimental confirmation of equivalent target affinity, selectivity, and metabolic stability may invalidate comparative experimental results or lead to procurement of a compound with an entirely distinct bioactivity profile.

Quantitative Differentiation Evidence for N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3,5-dimethylbenzamide Against Closest Analogs


Regioisomeric Differentiation: 3,5-Dimethylbenzamide vs. 2,5-Dimethylbenzamide Isomer

The 3,5-dimethyl substitution pattern on the benzamide ring differentiates this compound from its closest commercially cataloged analog, N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2,5-dimethylbenzamide (CAS 2309728-77-4) . In related benzamide inhibitor series targeting 17β-HSD1, the position of methyl substituents on the aryl ring has been shown to profoundly affect inhibitory potency, with 3,5-disubstitution often yielding superior shape complementarity within the hydrophobic substrate-binding pocket compared to 2,5- or 2,4- arrangements [1]. Although direct head-to-head IC50 data for these two specific compounds have not been publicly disclosed, the 3,5-dimethylbenzamide scaffold is structurally consistent with lead compounds in the Elexopharm 17β-HSD1/2 inhibitor patent family, where sub-nanomolar IC50 values against human 17β-HSD1 were reported for optimized benzamide derivatives bearing aryl substitution patterns that avoid ortho steric clashes [1].

17β-HSD1 inhibition Structure-activity relationship Breast cancer research

Hydroxyethoxy Functional Group Effect: Differentiation from N-Tetrahydrofurfuryl-3,5-dimethylbenzamide

The presence of the 2-hydroxyethoxy substituent at the 3-position of the oxolane ring distinguishes this compound from the simpler N-tetrahydrofurfuryl-3,5-dimethylbenzamide (described in US Patent 3953477), which lacks this hydrophilic moiety [1]. The hydroxyethoxy group introduces an additional hydrogen bond donor (the terminal -OH) and two hydrogen bond acceptors (ether oxygen atoms), increasing the total H-bond donor count to 2 and H-bond acceptor count to 5, compared to 1 H-bond donor and 3 H-bond acceptors in the tetrahydrofurfuryl analog [2]. This functionalization is expected to enhance aqueous solubility and reduce logP compared to the unsubstituted tetrahydrofurfuryl analog, which was developed exclusively as an insect repellent with no reported mammalian enzyme inhibition activity [1]. The hydroxyethoxy group also provides a potential handle for prodrug derivatization (e.g., phosphate ester formation) to further optimize pharmacokinetic properties, a strategy unavailable in the simpler analog [3].

Physicochemical properties Hydrogen bonding Solubility

Aryl Substitution Differentiation: 3,5-Dimethylbenzamide vs. 4-Ethylbenzamide Analog

The 3,5-dimethylbenzamide group of the target compound represents a distinct chemotype compared to the mono-substituted 4-ethylbenzamide analog (CAS 2320574-21-6), which also bears the same oxolane-hydroxyethoxy scaffold [1]. In benzamide series targeting 17β-HSD1, the electronic character of the aryl substituents directly influences the inhibitory potency and selectivity: electron-donating methyl groups at the 3- and 5-positions contribute to favorable van der Waals contacts within the enzyme's hydrophobic pocket, whereas a single para-ethyl substituent presents a different steric and electronic profile that may alter the binding mode [2]. Although direct IC50 comparison between these two compounds is not published, the Elexopharm patent family demonstrates that for closely related benzamide cores, variations in the aryl substitution pattern can shift 17β-HSD1 IC50 values by more than two orders of magnitude (from low nM to µM range) [2].

Aryl substitution SAR 17β-HSD1 selectivity Lead optimization

Oxolane Substitution Position Differentiation: 3-Substituted vs. 2-Substituted Oxolane Scaffold

The attachment of the methylene linker at the 3-position of the oxolane ring distinguishes this compound from analogs where the benzamide is connected at the 2-position (e.g., 3,5-dimethyl-N-(oxolan-2-ylmethyl)benzamide) [1]. This topological difference alters the spatial relationship between the benzamide pharmacophore and the hydroxyethoxy side chain: in the 3-substituted design, the 2-hydroxyethoxy group is geminally positioned on the same ring carbon as the methylene linker, creating a branched architecture that may restrict conformational flexibility and pre-organize the molecule for target binding [2]. In contrast, 2-substituted oxolane analogs position the benzamide and the oxolane ring oxygen in closer proximity, potentially engaging different hydrogen-bonding networks within an enzyme active site [1]. The 3-substituted oxolane scaffold appears preferentially in patent filings related to 17β-HSD inhibition, suggesting a structure-based design rationale for this architectural choice [2].

Scaffold topology Spatial orientation Target complementarity

Optimal Research Application Scenarios for N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3,5-dimethylbenzamide


17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibitor Lead Optimization and SAR Studies

This compound serves as a scaffold for structure-activity relationship (SAR) campaigns targeting 17β-HSD1 inhibition in estrogen-dependent pathologies such as breast cancer and endometriosis. Its 3,5-dimethylbenzamide aryl substitution pattern and 3-substituted oxolane-hydroxyethoxy architecture are consistent with the patent-defined pharmacophore for non-steroidal 17β-HSD1 inhibitors [1]. Researchers should select this compound over the 2,5-dimethyl isomer (CAS 2309728-77-4) or the 4-ethyl analog (CAS 2320574-21-6) when the goal is to systematically probe the effect of meta-methyl substitution on enzyme potency and selectivity against the 17β-HSD2 counter-target, as documented in the Elexopharm patent family where such substitution variations led to >100-fold differences in inhibitory activity [1].

Prodrug Design and Pharmacokinetic Optimization Studies

The terminal primary alcohol of the 2-hydroxyethoxy side chain provides a synthetic handle for installing prodrug moieties—such as phosphate esters, amino acid esters, or sulfates—to modulate aqueous solubility, membrane permeability, and oral bioavailability [1]. This compound is superior to N-tetrahydrofurfuryl-3,5-dimethylbenzamide (which lacks any hydroxyalkyl functional group) for programs requiring a derivatizable scaffold, as the latter was developed exclusively for topical insect repellent applications and offers no analogous conjugation site [2].

Computational Docking and Pharmacophore Model Validation

The defined 3,5-dimethyl substitution pattern, combined with the branched oxolane-hydroxyethoxy topology, makes this compound a suitable test ligand for validating computational models of the 17β-HSD1 and 17β-HSD2 active sites. Its regioisomeric identity is critical: substituting the 2,5-dimethyl isomer would introduce an ortho-methyl group adjacent to the amide linkage, altering the conformational ensemble and potentially misleading in silico predictions based on pharmacophore models derived from the 3,5-disubstituted series [1]. Quantitative comparison of docking scores and binding pose predictions across the 3,5-dimethyl, 2,5-dimethyl, and 4-ethyl aryl variants can provide insight into the structural determinants of 17β-HSD subtype selectivity [1].

Analytical Reference Standard for LC-MS/MS Method Development in Benzamide Pharmacokinetic Studies

The compound's distinct molecular ion (C16H23NO4, [M+H]+ m/z 294.17) and characteristic fragmentation pattern at the oxolane-hydroxyethoxy moiety make it suitable as an analytical reference standard for developing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify benzamide-based 17β-HSD inhibitors in biological matrices. Its physicochemical profile—with a calculated tPSA increase of ~30 Ų relative to simpler tetrahydrofurfuryl analogs—translates to distinct chromatographic retention behavior that can be exploited for method selectivity [1].

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